molecular formula C16H23N3Si B14008847 2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine CAS No. 2850-78-4

2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine

Cat. No.: B14008847
CAS No.: 2850-78-4
M. Wt: 285.46 g/mol
InChI Key: DGOJUQXYTZWRMO-UHFFFAOYSA-N
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Description

2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine is a complex organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This particular compound is characterized by the presence of a methylanilino group and a trimethylsilylethyl group attached to the pyrazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine typically involves multi-step organic reactions One common method includes the reaction of 2-chloropyrazine with N-methylaniline in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine compounds.

Scientific Research Applications

2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Methylanilino)-3-(2-trimethylsilylpropyl) pyrazine
  • 2-(N-Methylanilino)-3-(2-trimethylsilylbutyl) pyrazine

Uniqueness

2-(N-Methylanilino)-3-(2-trimethylsilylethyl) pyrazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

2850-78-4

Molecular Formula

C16H23N3Si

Molecular Weight

285.46 g/mol

IUPAC Name

N-methyl-N-phenyl-3-(2-trimethylsilylethyl)pyrazin-2-amine

InChI

InChI=1S/C16H23N3Si/c1-19(14-8-6-5-7-9-14)16-15(17-11-12-18-16)10-13-20(2,3)4/h5-9,11-12H,10,13H2,1-4H3

InChI Key

DGOJUQXYTZWRMO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=CN=C2CC[Si](C)(C)C

Origin of Product

United States

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